4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine
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Overview
Description
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a nonyloxy group attached to the indole ring at the 5-position and an ethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nonyloxy Group: The nonyloxy group can be introduced via an etherification reaction. This involves the reaction of the indole derivative with nonyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a reductive amination reaction. This involves the reaction of the indole derivative with an aldehyde or ketone followed by reduction with a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the nonyloxy group.
Scientific Research Applications
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine has several scientific research applications, including:
Neuropharmacology: The compound is studied for its potential as a selective agonist for serotonin receptors, particularly the 5-hydroxytryptamine 1D receptor.
Medicinal Chemistry: It is explored for its potential therapeutic effects in treating neurological disorders and as a lead compound for drug development.
Biological Studies: The compound is used in studies investigating the modulation of neuronal and glial functions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as serotonin receptors. As a selective agonist for the 5-hydroxytryptamine 1D receptor, the compound binds to the receptor and activates it, leading to downstream signaling pathways that modulate neuronal activity and neurotransmitter release . This interaction can influence various physiological processes, including mood regulation, pain perception, and cognitive function.
Comparison with Similar Compounds
Similar Compounds
5-Nonyloxytryptamine: Similar in structure but lacks the ethylamine group.
N-{2-[5-(Nonyloxy)-1H-indol-3-yl]ethyl}-1-butanamine: Similar structure with a butanamine group instead of an ethylamine group.
Indirubin: An indole derivative with different substituents and biological activities.
Uniqueness
2-(5-Nonyloxy-1H-indol-3-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective agonism for the 5-hydroxytryptamine 1D receptor sets it apart from other indole derivatives, making it a valuable compound for neuropharmacological research and potential therapeutic applications.
Properties
CAS No. |
102207-78-3 |
---|---|
Molecular Formula |
C22H42N4O |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25) |
InChI Key |
AXJIPCUJIFBEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Key on ui other cas no. |
102207-78-3 |
Synonyms |
2-Amino-4-di-octylaminoethoxypyrimidine |
Origin of Product |
United States |
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